molecular formula C14H19BrFNO2 B1653710 tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate CAS No. 1909317-22-1

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate

Cat. No. B1653710
M. Wt: 332.21
InChI Key: OANOJKAXOQQSNN-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate is a synthetic compound with the CAS Number: 1909317-22-1 . It has a molecular weight of 332.21 . It is also known as TBC.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The molecular structure of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate is represented by the InChI code: 1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3, (H,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate include a molecular weight of 332.21 . The IUPAC name is tert-butyl (3-bromo-2-(4-fluorophenyl)propyl)carbamate .

Future Directions

The future directions for research on tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate could include further exploration of its potential biological activities, such as its anti-inflammatory properties , and its potential use in the synthesis of other biologically active compounds .

properties

IUPAC Name

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANOJKAXOQQSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601140403
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate

CAS RN

1909317-22-1
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909317-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601140403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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